molecular formula C5H9ClN2O2 B2654493 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 146436-66-0

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No. B2654493
Key on ui cas rn: 146436-66-0
M. Wt: 164.59
InChI Key: TXTRXEIKYAFUIX-UHFFFAOYSA-N
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Patent
US05403845

Procedure details

Pyrimidine-5-carboxylic acid (5.0 g, 40 mmol) was suspended in a mixture of 150 ml water and concentrated hydrochloric acid (4.0 g, 40.5 mmol). The mixture was hydrogenated at 26 psig over 1.0 g Pd-on-carbon 10% in a Parr hydrogenator for 3h. The suspension was filtered and the filter rinsed twice with hot water (20 ml). The filtrate was evaporated in vacuo to give 6.11 g yellow oil (92%). The oil was crystallized from anhydrous methanol/tetrahydrofuran (THF) to give 5.77 g (87%) white crystals in two crops. 300 MHz nmr indicated product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3][CH:2]=1.[ClH:10]>O>[ClH:10].[NH:3]1[CH2:4][CH:5]([C:7]([OH:9])=[O:8])[CH2:6][N:1]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Pd on-carbon
Quantity
1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter rinsed twice with hot water (20 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C=NCC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.11 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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